HC-067047

Description

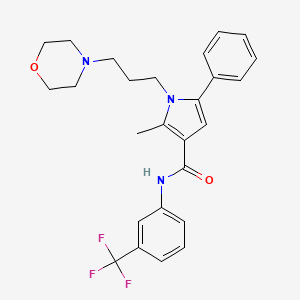

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N3O2/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZYSQOTAYFTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372463 | |

| Record name | HC 067047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883031-03-6 | |

| Record name | HC 067047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 883031-03-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of HC-067047: A Technical Guide to a Selective TRPV4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a variety of physiological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on signaling pathways.

Mechanism of Action

This compound functions as a direct antagonist of the TRPV4 ion channel. Its primary mechanism involves the reversible inhibition of ionic currents through TRPV4, thereby preventing the influx of cations, predominantly Ca2+, into the cell.[1][2] This blockade of TRPV4 has been demonstrated to be effective against channel activation by a diverse range of stimuli, including heat, osmotic stress, mechanical stimuli, and chemical agonists such as 4α-phorbol 12,13-didecanoate (4α-PDD).[1] The broad-spectrum antagonism suggests that this compound may act through a non-competitive mechanism, affecting the channel's conformation rather than directly competing with agonists for a binding site.[1]

The inhibition of TRPV4 by this compound has significant downstream effects on intracellular signaling cascades. By preventing Ca2+ influx, this compound modulates the activity of numerous Ca2+-dependent enzymes and transcription factors. This interference with TRPV4-mediated signaling has been shown to impact cellular processes such as inflammation, cell migration, and apoptosis.[3]

Quantitative Data

The potency and selectivity of this compound have been characterized across different species and against various ion channels. The following tables summarize the key quantitative data.

Table 1: Potency of this compound against TRPV4 Orthologs

| Species | IC50 (nM) |

| Human | 48[3][4] |

| Rat | 133[3][4] |

| Mouse | 17[3][4] |

Table 2: Selectivity Profile of this compound

| Ion Channel | Activity | Notes |

| TRPV1 | >100-fold less potent than for TRPV4[1] | |

| TRPV2 | >100-fold less potent than for TRPV4[1] | |

| TRPV3 | >100-fold less potent than for TRPV4[1] | |

| TRPM8 | ~10-fold less potent than for TRPV4[1] | |

| hERG | ~10-fold less potent than for TRPV4[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on TRPV4-mediated ion currents in a heterologous expression system (e.g., HEK293 cells transfected with TRPV4).

Materials:

-

HEK293 cells expressing the desired TRPV4 ortholog

-

Patch pipettes (3-5 MΩ resistance)

-

Patch clamp amplifier and data acquisition system

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

-

TRPV4 agonist (e.g., 1 µM 4α-PDD)

-

This compound stock solution (in DMSO)

Procedure:

-

Culture TRPV4-expressing HEK293 cells on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Pull patch pipettes and fill with intracellular solution.

-

Establish a whole-cell patch clamp configuration on a single cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to measure baseline currents.

-

Perfuse the cell with the TRPV4 agonist to activate the channel and record the resulting currents.

-

Once a stable agonist-induced current is achieved, co-perfuse with varying concentrations of this compound.

-

Record the inhibition of the agonist-induced current at each concentration of this compound.

-

Wash out this compound to observe the reversibility of inhibition.

-

Analyze the data to determine the IC50 of this compound.

Calcium Imaging Assay

This protocol measures the effect of this compound on intracellular calcium concentration changes mediated by TRPV4 activation.

Materials:

-

Cells endogenously or heterologously expressing TRPV4

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

TRPV4 agonist (e.g., 1 µM GSK1016790A)

-

This compound stock solution (in DMSO)

-

Fluorescence microscope with a calcium imaging system

Procedure:

-

Seed cells on glass-bottom dishes.

-

Prepare a Fluo-4 AM loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS to a final concentration of 2-5 µM.

-

Remove the culture medium from the cells and wash with HBSS.

-

Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.

-

Mount the dish on the fluorescence microscope and acquire baseline fluorescence images (Excitation ~494 nm, Emission ~516 nm).

-

Add the TRPV4 agonist to the cells and record the change in fluorescence intensity over time.

-

In separate experiments, pre-incubate the cells with various concentrations of this compound for 15-30 minutes before adding the agonist.

-

Record the fluorescence changes in the presence of this compound.

-

Analyze the data by calculating the change in fluorescence (ΔF/F0) and determine the inhibitory effect of this compound.

Signaling Pathways and Visualizations

This compound, by blocking TRPV4, interferes with multiple downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

References

HC-067047: A Selective TRPV4 Antagonist for Research and Drug Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of TRPV4 antagonism.

Introduction to TRPV4 and the Role of this compound

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a wide array of physiological processes. It is activated by a variety of stimuli, including changes in temperature, osmolarity, mechanical stress, and endogenous ligands such as arachidonic acid metabolites.[1] Due to its broad expression and function, TRPV4 has emerged as a promising therapeutic target for a range of conditions, including pain, inflammation, and organ dysfunction.[2][3]

This compound is a small molecule antagonist that has been instrumental in elucidating the physiological and pathological roles of TRPV4. Its high potency and selectivity make it a valuable tool for in vitro and in vivo studies. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its activity across different species and its selectivity over other ion channels.

Table 1: In Vitro Potency of this compound against TRPV4 Orthologs

| Species | IC50 (nM) | Assay Type | Reference |

| Human | 48 ± 6 | Whole-cell patch clamp | [4] |

| Rat | 133 ± 25 | Whole-cell patch clamp | [4] |

| Mouse | 17 ± 3 | Whole-cell patch clamp | [4] |

| Mouse (urothelial cells) | 22 ± 1 | Ca2+ imaging | [4] |

Table 2: Selectivity Profile of this compound

| Ion Channel | Fold Selectivity vs. hTRPV4 (IC50) | Reference |

| TRPV1 | >100-fold | [4] |

| TRPV2 | >100-fold | [4] |

| TRPV3 | >100-fold | [4] |

| TRPM8 | ~10-fold | [4] |

| hERG | ~10-fold | [4] |

Table 3: In Vivo Efficacy of this compound in a Model of Cyclophosphamide-Induced Cystitis

| Species | Dose (mg/kg, i.p.) | Effect on Voiding Frequency | Effect on Voided Volume | Reference |

| Mouse | 10 | Dose-dependent decrease | Dose-dependent increase | [4] |

| Rat | 10 | Decrease | Increase | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections provide in-depth protocols for assays commonly used to characterize this compound.

In Vitro Assays

This assay measures changes in intracellular calcium concentration ([Ca2+]) in response to TRPV4 activation and its inhibition by this compound.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human, rat, or mouse TRPV4, or primary cultured mouse urothelial cells are seeded onto collagen-coated glass coverslips.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Imaging: Coverslips are mounted on an inverted microscope equipped with a ratiometric fluorescence imaging system. Cells are continuously perfused with the salt solution.

-

Experimental Procedure:

-

Establish a stable baseline fluorescence.

-

Apply a TRPV4 agonist, such as 4α-phorbol 12,13-didecanoate (4α-PDD) at a concentration of 1 µM, to induce a rise in intracellular calcium.

-

After the response reaches a plateau, co-apply this compound at various concentrations (e.g., 1 nM to 10 µM) to determine the dose-dependent inhibition.

-

Alternatively, pre-incubate the cells with this compound for 5-10 minutes before the addition of the agonist.

-

-

Data Analysis: The ratio of fluorescence intensities at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is calculated to represent the intracellular calcium concentration. The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium response. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

This technique directly measures the ion currents flowing through TRPV4 channels in the cell membrane.

-

Cell Preparation: HEK293 cells expressing the desired TRPV4 ortholog are used.

-

Pipette Solution (Intracellular): Contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

-

Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Recording:

-

A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

Currents are elicited by voltage ramps or steps.

-

-

Experimental Procedure:

-

Record baseline currents.

-

Apply a TRPV4 agonist (e.g., 1 µM 4α-PDD) to the bath solution to activate TRPV4 currents.

-

Once a stable current is achieved, co-perfuse with different concentrations of this compound to measure the inhibition.

-

-

Data Analysis: The amplitude of the agonist-induced current is measured, and the percentage of inhibition by this compound is calculated. IC50 values are determined from the dose-response curve.

In Vivo Models

This animal model is used to study bladder inflammation and dysfunction, conditions where TRPV4 is implicated.

-

Animals: Adult female C57BL/6 mice or Sprague-Dawley rats.

-

Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (CYP) at a dose of 150-200 mg/kg is administered. Control animals receive a vehicle injection (saline).

-

Cystometry: 24-48 hours after CYP injection, the animals are anesthetized, and a catheter is inserted into the bladder via the urethra. The bladder is continuously filled with saline at a constant rate (e.g., 10-20 µL/min for mice). Bladder pressure is continuously monitored to record voiding events.

-

Experimental Procedure:

-

Record a baseline period of cystometric activity (e.g., 30-60 minutes).

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

-

Continue recording cystometric parameters for a defined period (e.g., 1-2 hours) to assess the effects of the compound.

-

-

Data Analysis: Key parameters such as voiding frequency, voided volume, and intercontraction interval are analyzed and compared between vehicle- and this compound-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving TRPV4 and the experimental workflows described in this guide.

Caption: TRPV4 channel activation by various stimuli and its inhibition by this compound.

Caption: Experimental workflow for the calcium imaging assay.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Caption: In vivo experimental workflow for the cyclophosphamide-induced cystitis model.

Conclusion

This compound stands out as a highly potent and selective antagonist of the TRPV4 channel. Its well-characterized pharmacological profile, supported by robust in vitro and in vivo data, makes it an indispensable tool for investigating the multifaceted roles of TRPV4 in health and disease. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and accelerate the development of novel therapeutics targeting the TRPV4 channel.

References

- 1. Endothelial TRPV4 channels and vasodilator reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. TRPV4 channels mediate cyclic strain-induced endothelial cell reorientation through integrin to integrin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Osmotic Stress: A Technical Guide to Utilizing HC-067047, a Selective TRPV4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in the investigation of osmotic stress. This document outlines the core principles, experimental protocols, and key quantitative data to facilitate the design and execution of robust in vitro studies.

Introduction to TRPV4 and Osmotic Stress

The TRPV4 channel is a non-selective cation channel that plays a crucial role in cellular mechanotransduction and osmosensation.[1][2][3] It is activated by a variety of physical and chemical stimuli, including changes in cell volume induced by osmotic stress.[1][4] Hypo-osmotic conditions, leading to cell swelling, activate TRPV4, resulting in an influx of calcium ions (Ca²⁺).[5][6] This Ca²⁺ influx triggers a cascade of downstream signaling events, culminating in a regulatory volume decrease (RVD), a process where the cell returns to its normal volume.[2][7]

This compound is a valuable pharmacological tool for dissecting the role of TRPV4 in these processes due to its high potency and selectivity.[8] By specifically blocking TRPV4 channels, researchers can elucidate the precise contribution of this channel to cellular responses to osmotic stress.

Quantitative Data: this compound Potency and Selectivity

The efficacy of this compound as a TRPV4 antagonist has been quantified across different species and against other related TRP channels. This information is critical for determining appropriate experimental concentrations.

| Parameter | Species/Channel | Value | Reference |

| IC₅₀ | Human TRPV4 | 48 ± 6 nM | [8] |

| Rat TRPV4 | 133 ± 25 nM | [8] | |

| Mouse TRPV4 | 17 ± 3 nM | [8] | |

| Endogenous Mouse Urothelial Cell TRPV4 (4α-PDH induced) | 22 ± 1 nM | [8] | |

| Selectivity | TRPV1, TRPV2, TRPV3 | >100-fold higher IC₅₀ vs TRPV4 | [8] |

| TRPM8 | ~10-fold higher IC₅₀ vs TRPV4 | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments in the study of osmotic stress using this compound.

Induction of Hypo-osmotic Stress in Cultured Cells

This protocol describes a general method for inducing hypo-osmotic stress in an in vitro setting.

Materials:

-

Cultured cells of interest plated on appropriate sterile cultureware (e.g., glass-bottom dishes for imaging).

-

Isotonic buffer (e.g., Hanks' Balanced Salt Solution [HBSS] or a similar physiological saline solution, osmolality adjusted to ~300 mOsm/kg).

-

Hypo-osmotic buffer (prepared by diluting the isotonic buffer with sterile, deionized water to the desired osmolality, e.g., 200-250 mOsm/kg).

-

Osmometer for verifying buffer osmolality.

Procedure:

-

Culture cells to the desired confluency under standard conditions.

-

On the day of the experiment, wash the cells twice with pre-warmed isotonic buffer to remove culture medium.

-

For baseline measurements, incubate the cells in the isotonic buffer.

-

To induce hypo-osmotic stress, rapidly replace the isotonic buffer with the pre-warmed hypo-osmotic buffer.

-

The duration of the hypo-osmotic stress will depend on the specific experimental endpoint (e.g., for RVD assays, this can range from minutes to an hour).

-

For experiments involving this compound, pre-incubate the cells with the desired concentration of the antagonist in the isotonic buffer for a sufficient time (e.g., 15-30 minutes) before and during the application of the hypo-osmotic buffer. A typical effective concentration for complete inhibition in vitro is 1 µM.[8]

Calcium Imaging with Fura-2 AM

This protocol outlines the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to osmotic stress.

Materials:

-

Fura-2 AM (acetoxymethyl ester form of Fura-2).

-

Anhydrous DMSO.

-

Pluronic F-127 (optional, to aid in dye loading).

-

Isotonic and hypo-osmotic buffers (as described above).

-

This compound.

-

Fluorescence imaging system equipped with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

-

Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. Store protected from light and moisture.

-

Cell Loading:

-

Prepare a loading buffer by diluting the Fura-2 AM stock solution in isotonic buffer to a final concentration of 1-5 µM. The addition of 0.02% Pluronic F-127 can facilitate dye loading.

-

Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with isotonic buffer to remove extracellular Fura-2 AM.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the imaging chamber of the fluorescence microscope.

-

Perfuse the cells with isotonic buffer to establish a stable baseline fluorescence ratio (F340/F380).

-

To investigate the effect of this compound, perfuse the cells with isotonic buffer containing the desired concentration of the antagonist.

-

Induce hypo-osmotic stress by switching the perfusion to the hypo-osmotic buffer (with or without this compound).

-

Record the fluorescence intensity at both 340 nm and 380 nm excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

-

Changes in this ratio are proportional to changes in intracellular calcium concentration.

-

Regulatory Volume Decrease (RVD) Assay

This protocol describes a method to monitor changes in cell volume following hypo-osmotic stress.

Materials:

-

Isotonic and hypo-osmotic buffers.

-

This compound.

-

Microscope with differential interference contrast (DIC) or phase-contrast optics.

-

Image analysis software capable of measuring cell cross-sectional area or volume.

Procedure:

-

Plate cells on glass-bottom dishes suitable for high-resolution imaging.

-

On the day of the experiment, replace the culture medium with isotonic buffer and allow the cells to equilibrate.

-

Acquire baseline images of the cells in the isotonic buffer.

-

For the antagonist group, pre-incubate the cells with this compound in isotonic buffer.

-

Induce hypo-osmotic stress by replacing the isotonic buffer with the hypo-osmotic buffer (with or without this compound).

-

Acquire images of the same field of view at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

Data Analysis:

-

Using image analysis software, measure the cross-sectional area of individual cells at each time point.

-

Normalize the cell area at each time point to the baseline area in the isotonic buffer.

-

Plot the relative cell area against time to visualize the initial cell swelling and the subsequent regulatory volume decrease.

-

Compare the extent and rate of RVD in the presence and absence of this compound to determine the role of TRPV4.

-

Signaling Pathways and Visualizations

The activation of TRPV4 by hypo-osmotic stress initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

References

- 1. TRPV4 plays an evolutionary conserved role in the transduction of osmotic and mechanical stimuli in live animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of TRPV4 by mechanical, osmotic or pharmaceutical stimulation is anti-inflammatory blocking IL-1β mediated articular cartilage matrix destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. TRPV4 increases cardiomyocyte calcium cycling and contractility yet contributes to damage in the aged heart following hypoosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPV4 increases cardiomyocyte calcium cycling and contractility yet contributes to damage in the aged heart following hypoosmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]

HC-067047: A Technical Guide to its Antagonistic Effects on TRPV4-Mediated Calcium Influx

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This technical guide provides an in-depth overview of this compound, its mechanism of action in blocking calcium influx, and detailed protocols for its application in experimental settings. The information is curated for professionals in research and drug development who are investigating TRPV4-related signaling pathways and their therapeutic potential.

Introduction to this compound

This compound is a small molecule inhibitor of the TRPV4 ion channel, a non-selective cation channel that is permeable to calcium (Ca²⁺). TRPV4 is implicated in a wide array of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its dysregulation has been linked to various pathological conditions such as pain, inflammation, and organ dysfunction. As a selective antagonist, this compound serves as a critical tool for elucidating the physiological and pathological roles of TRPV4.

Mechanism of Action: Inhibition of Calcium Influx

The primary mechanism of action of this compound is the direct blockade of the TRPV4 ion channel. TRPV4 can be activated by a variety of stimuli, including hypotonicity, heat, and synthetic agonists like GSK1016790A and 4α-Phorbol 12,13-didecanoate (4α-PDD). Upon activation, the channel opens, leading to an influx of cations, most notably Ca²⁺. This increase in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events. This compound effectively and reversibly inhibits this TRPV4-mediated current, thereby preventing the subsequent rise in intracellular Ca²⁺.[1][2]

Signaling Pathway of TRPV4 Activation and this compound Inhibition

Caption: TRPV4 activation by various stimuli leads to Ca²⁺ influx, which is blocked by this compound.

Quantitative Data: Potency and Selectivity

This compound exhibits high potency against TRPV4 channels from different species. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its efficacy in blocking TRPV4-mediated responses.

| Species/Assay | IC₅₀ (nM) | Reference |

| Human TRPV4 (current inhibition) | 48 ± 6 | [2] |

| Rat TRPV4 (current inhibition) | 133 ± 25 | [2] |

| Mouse TRPV4 (current inhibition) | 17 ± 3 | [2] |

| Mouse Urothelial Cells (Ca²⁺ response to 4α-PDH) | 22 ± 1 | [2] |

Furthermore, this compound is highly selective for TRPV4 over other TRP channels, including TRPV1, TRPV2, TRPV3, and TRPM8, making it a reliable tool for specific TRPV4 inhibition.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to study its effects on calcium influx.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through the TRPV4 channel in response to agonists and the inhibitory effect of this compound.

Experimental Workflow

Caption: Workflow for whole-cell patch-clamp analysis of this compound's inhibitory effect.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse TRPV4 are cultured on glass coverslips.

-

Solutions:

-

External Solution (in mM): 150 NaCl, 6 CsCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 150 CsCl, 5 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the membrane potential at -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

-

Record baseline currents in the external solution.

-

Perfuse the cells with a TRPV4 agonist (e.g., 1 µM 4α-PDD) to activate the channel and record the resulting current.

-

Apply this compound at various concentrations (e.g., 1 nM to 10 µM) in the presence of the agonist to determine the IC₅₀.

-

Perform a washout with the external solution to observe the reversibility of the inhibition.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC₅₀.

Ratiometric Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration in a population of cells in response to TRPV4 activation and its inhibition by this compound.

Experimental Workflow

Caption: Workflow for Fura-2 AM-based calcium imaging to assess this compound activity.

Methodology:

-

Cell Preparation: Plate cells (e.g., HEK293-TRPV4 or primary cultured cells like urothelial cells) on glass-bottom dishes or coverslips.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification for at least 20 minutes.

-

-

Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Record the baseline fluorescence ratio (F340/F380) for a few minutes.

-

Apply a TRPV4 agonist (e.g., 100 nM GSK1016790A or 1 µM 4α-PDH) and record the increase in the fluorescence ratio.

-

In the continued presence of the agonist, apply this compound to observe the inhibition of the calcium response.

-

-

Data Analysis: The change in intracellular calcium concentration is proportional to the F340/F380 ratio. Quantify the peak response to the agonist and the degree of inhibition by this compound.

Applications in Research and Drug Development

This compound is a valuable pharmacological tool for:

-

Target Validation: Confirming the role of TRPV4 in various cellular and in vivo models of disease.

-

Mechanism of Action Studies: Dissecting the downstream signaling pathways activated by TRPV4-mediated calcium influx.

-

Screening and Compound Profiling: Serving as a reference compound in high-throughput screens for novel TRPV4 modulators.

-

Preclinical Studies: Investigating the therapeutic potential of TRPV4 inhibition in animal models of pain, inflammation, edema, and bladder dysfunction.[2][3]

Conclusion

This compound is a potent, selective, and reversible antagonist of the TRPV4 channel. Its ability to block TRPV4-mediated calcium influx makes it an indispensable tool for researchers and drug developers. The detailed protocols provided in this guide will facilitate the effective use of this compound in elucidating the complex roles of TRPV4 in health and disease and in the pursuit of novel therapeutic strategies.

References

- 1. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelial TRPV4 channels and vasodilator reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient receptor potential cation channel, subfamily V, member 4 and airway sensory afferent activation: Role of adenosine triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Preliminary Studies Using HC-067047

Introduction: HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2] As a non-competitive antagonist, it reversibly inhibits TRPV4 channels across multiple species, including human, rat, and mouse.[3] This property has made it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4 in a variety of preclinical models. This guide summarizes key quantitative data from these preliminary studies, details common experimental protocols, and illustrates the signaling pathways implicated in this compound's mechanism of action.

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo settings. The data below are compiled from foundational studies to provide a comparative overview.

Table 1: In Vitro Potency of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against TRPV4 orthologs from different species and under various experimental conditions.

| Target | Species | Assay Type | IC₅₀ (nM) | Reference |

| TRPV4 Ortholog | Human | Electrophysiology | 48 | [3][4][5][6][7] |

| TRPV4 Ortholog | Rat | Electrophysiology | 133 | [3][4][5][6][7] |

| TRPV4 Ortholog | Mouse | Electrophysiology | 17 | [3][4][5][6][7] |

| Endogenous TRPV4 | Mouse | Ca²⁺ Imaging (Urothelial Cells) | 22 | [4][5] |

Table 2: Summary of Key In Vivo Studies with this compound

This table highlights the diverse therapeutic areas where this compound has been evaluated, detailing the models, dosing regimens, and principal outcomes.

| Therapeutic Area | Model | Species | Dose & Route | Key Findings | Reference(s) |

| Urology | Cyclophosphamide-Induced Cystitis | Mouse, Rat | 10 mg/kg, i.p. | Increased functional bladder capacity and voided volume; decreased voiding frequency.[1][2][6][8] | [1][2][6][8] |

| Urology | Chronic Urothelial Overexpression of NGF | Mouse | 1 µM, Intravesical | Reduced voiding frequency and non-voiding contractions.[9] | [9] |

| Cardiology | Myocardial Ischemia/Reperfusion | Mouse | 5, 10, 20 mg/kg | Dose-dependently reduced infarct size and cardiomyocyte apoptosis.[10] | [10] |

| Neurology | Traumatic Brain Injury (FPI Model) | Mouse | 20 nmol/day, i.c.v. | Reduced vasogenic edema and blood-brain barrier disruption.[11][12] | [11][12] |

| Neurology | Intracerebral Hemorrhage | Rat | 150 pmol | Ameliorated neurological symptoms, brain edema, and neuronal death.[13] | [13] |

| Neurology / Immunology | LPS-Induced Depression | Mouse | Not specified | Rescued depression-like behaviors; reduced neuroinflammation and glial activation.[14][15][16] | [14][15][16] |

| Gastroenterology | LPS-Induced Endotoxemia Colonic Injury | Mouse | Not specified | Protected against oxidative stress, mitophagy, and inflammatory pyroptosis in the colon.[17][18] | [17][18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines key protocols employed in studies with this compound.

Compound Formulation for In Vivo Administration

Proper solubilization is critical for bioavailability and consistent results.

-

Method 1 (Systemic Administration): A stock solution of this compound in DMSO is prepared. For the working solution, the stock is sequentially diluted with co-solvents. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] It is recommended to prepare the working solution fresh on the day of use.

-

Method 2 (Alternative Systemic): For a 1 mL working solution, 50 μL of a 100 mg/mL DMSO stock solution is added to 950 μL of corn oil and mixed thoroughly.[6]

-

Preparation for Intravesical Instillation: this compound is dissolved to the desired final concentration (e.g., 1 µM) in a vehicle solution suitable for bladder administration, such as saline.[9]

In Vitro Assays

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPV4 channels. Cells are transiently transfected with vectors containing the cDNA for human, rat, or mouse TRPV4.[1]

-

Electrophysiology (Whole-Cell Patch Clamp): This technique is used to directly measure ion currents through the TRPV4 channel. Following transfection, cells expressing TRPV4 are voltage-clamped, and currents are recorded before and after the application of a TRPV4 agonist (e.g., 4α-PDD) and subsequent application of this compound to determine its inhibitory effect.

-

Calcium Imaging: Cultured cells (e.g., primary urothelial cells or transfected HEK293 cells) are loaded with a calcium-sensitive fluorescent dye like Fura-2 AM or Fluo-4 AM.[19] Baseline fluorescence is measured, followed by stimulation with a TRPV4 agonist. This compound is then added to the medium, and the reduction in the agonist-induced calcium response is quantified to determine the IC₅₀.[8]

In Vivo Models and Procedures

-

Cyclophosphamide-Induced Cystitis Model: To induce bladder inflammation and overactivity, mice or rats are given a single intraperitoneal (i.p.) injection of cyclophosphamide. Cystometric analysis is typically performed 24-48 hours later.[1][2]

-

Cystometry in Anesthetized or Conscious Animals: To assess bladder function, a catheter is implanted into the bladder dome. In anesthetized models, the bladder is continuously filled with saline while intravesical pressure is recorded to measure parameters like voiding frequency, voided volume, and bladder capacity. In conscious, freely moving models, similar parameters are recorded to assess function without the confounding effects of anesthesia.[8][9] this compound or vehicle is administered (i.p. or intravesically) to evaluate its acute effects on these parameters.[1][9]

-

Traumatic Brain Injury (TBI) Model): A common model is the Lateral Fluid Percussion Injury (LFPI), which mimics aspects of human TBI.[20] Following the injury, this compound is administered (e.g., via intracerebroventricular injection) and outcomes such as brain water content (edema) and Evans blue extravasation (blood-brain barrier integrity) are measured at specific time points.[11][12]

-

LPS-Induced Systemic Inflammation Model: A single i.p. injection of lipopolysaccharide (LPS) is used to induce a systemic inflammatory response, leading to neuroinflammation and associated behavioral changes like depression.[14][15] this compound is administered to assess its ability to mitigate these effects. Behavioral tests, such as the tail suspension test and forced swim test, are used to evaluate depression-like behaviors.[21][22]

Biochemical and Histological Analyses

-

Western Blotting: Tissue or cell lysates are used to quantify the protein expression levels of key signaling molecules (e.g., CaMKII, NLRP3, tight junction proteins) to elucidate the molecular mechanism of this compound's action.[13][17]

-

Quantitative PCR (qPCR): This technique is used to measure changes in mRNA expression of target genes (e.g., MMP-9, VEGF-A) in response to injury and treatment with this compound.[11]

-

Immunofluorescence and Histology: Tissue sections are stained to visualize cellular morphology, protein localization (e.g., for apoptosis markers like TUNEL), or barrier integrity.[13][17]

Signaling Pathways and Visualized Workflows

This compound exerts its effects by blocking the initial Ca²⁺ influx through the TRPV4 channel, thereby inhibiting various downstream pathological signaling cascades.

General Experimental Workflow

The diagram below illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical model of disease.

Caption: General workflow for preclinical evaluation of this compound.

LPS-Induced Neuroinflammation Pathway

In models of depression induced by LPS, this compound blocks neuroinflammatory signaling in the hippocampus.[14][16]

Caption: this compound inhibits the LPS-induced neuroinflammatory cascade.

Endotoxemia-Induced Colonic Injury Pathway

This compound demonstrates protective effects in the colon during endotoxemia by preventing TRPV4-mediated oxidative stress and cell death pathways.[17]

Caption: this compound protects against endotoxemia-induced colonic injury.

TRPV4-Mediated Blood-Brain Barrier Disruption

In brain injury models, this compound preserves blood-brain barrier (BBB) integrity by inhibiting pathways that lead to junctional protein degradation.[11][13]

Caption: Mechanism of this compound in preventing TBI-induced BBB disruption.

References

- 1. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medkoo.com [medkoo.com]

- 8. pnas.org [pnas.org]

- 9. TRPV4 blockade reduces voiding frequency, ATP release, and pelvic sensitivity in mice with chronic urothelial overexpression of NGF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Inhibition of Transient Receptor Potential Vanilloid 4 Reduces Vasogenic Edema after Traumatic Brain Injury in Mice [jstage.jst.go.jp]

- 12. Pharmacological Inhibition of Transient Receptor Potential Vanilloid 4 Reduces Vasogenic Edema after Traumatic Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TRPV4 Blockade Preserves the Blood–Brain Barrier by Inhibiting Stress Fiber Formation in a Rat Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TRPV4 inhibitor HC067047 produces antidepressant-like effect in LPS-induced depression mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. researchgate.net [researchgate.net]

- 17. HC067047 as a potent TRPV4 inhibitor repairs endotoxemia colonic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Role of the TRPV4 Channel in Intestinal Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lipopolysaccharide-induced depression is associated with estrogen receptor-α/SIRT1/NF-κB signaling pathway in old female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Pharmacology of HC-067047: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2] This synthetic molecule has emerged as a critical tool for investigating the physiological and pathophysiological roles of TRPV4, a polymodal sensor involved in a wide array of cellular processes. This technical guide provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its impact on various signaling pathways.

Core Pharmacology

Mechanism of Action

This compound functions as a reversible, non-competitive antagonist of the TRPV4 ion channel.[3] Its inhibitory action has been demonstrated across multiple species, including human, mouse, and rat TRPV4 orthologs.[1][2] The antagonism is effective against a variety of TRPV4 activators, such as the synthetic agonist GSK1016790A, the phorbol ester 4α-phorbol 12,13-didecanoate (4α-PDD), as well as physical stimuli like heat and osmotic pressure.[3] This broad inhibitory profile suggests that this compound does not compete directly with agonists for their binding sites but rather modulates the channel's gating mechanism.

Quantitative Data

The potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against TRPV4 from different species and its selectivity over other related TRP channels.

Table 1: Potency of this compound against TRPV4 Orthologs

| Species | IC50 (nM) | Assay Type | Reference |

| Human | 48 | Whole-cell patch clamp | [4] |

| Human | 48 | Calcium Imaging | [5] |

| Mouse | 17 | Whole-cell patch clamp | [2] |

| Rat | 133 | Whole-cell patch clamp | [2][5] |

| Mouse (endogenous, urothelial cells) | 22 | Calcium Imaging (4α-PDH induced) |

Table 2: Selectivity of this compound

| Channel | Fold Selectivity over TRPV4 (human) | Reference |

| TRPV1 | >100 | |

| TRPV2 | >100 | |

| TRPV3 | >100 | |

| TRPM8 | ~10 |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological effects. Below are protocols for key in vitro and in vivo experiments.

In Vitro Assays

1. Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion flow through TRPV4 channels in the cell membrane, providing a precise quantification of inhibition by this compound.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, mouse, or rat TRPV4.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 150 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.

-

External (Bath) Solution (in mM): 150 NaCl, 10 HEPES, 1 CaCl2, 1 MgCl2, adjusted to pH 7.4 with NaOH.

-

-

Procedure:

-

Culture cells on glass coverslips to sub-confluent levels.

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Establish a whole-cell patch clamp configuration on a single cell using a glass micropipette filled with the internal solution.

-

Clamp the membrane potential at a holding potential of -40 mV.

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPV4 currents.

-

Activate TRPV4 channels by applying a known agonist, such as 10 nM GSK1016790A or 1 µM 4α-PDD, to the bath solution.

-

Once a stable baseline current is established, co-apply this compound at various concentrations with the agonist.

-

Record the inhibition of the agonist-induced current.

-

Wash out this compound to observe the reversibility of inhibition.

-

Construct a concentration-response curve to determine the IC50 value.

-

2. Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca2+]i) upon TRPV4 activation and its inhibition by this compound.

-

Cell Line: HEK293 cells expressing the desired TRPV4 ortholog or primary cells endogenously expressing TRPV4 (e.g., urothelial cells, cardiomyocytes).

-

Fluorescent Indicator: Fluo-4 AM (acetoxymethyl ester).

-

Procedure:

-

Plate cells on glass-bottom dishes.

-

Load cells with 2-5 µM Fluo-4 AM in physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.[6]

-

Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.

-

Acquire baseline fluorescence images using a fluorescence microscope or a plate reader (excitation ~488 nm, emission ~520 nm).

-

Stimulate cells with a TRPV4 agonist (e.g., 100-500 nM GSK1016790A).[7]

-

Record the increase in fluorescence intensity, which corresponds to an increase in [Ca2+]i.

-

In separate experiments or after washout, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes before agonist application.

-

Measure the inhibition of the agonist-induced calcium response.

-

Calculate the IC50 from the concentration-response data.

-

In Vivo Assay

1. Mouse Model of Cyclophosphamide-Induced Cystitis

This model is used to evaluate the efficacy of this compound in mitigating bladder overactivity and pain, conditions where TRPV4 is implicated.

-

Animal Model: Wild-type and TRPV4 knockout (Trpv4-/-) mice.

-

Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 200 mg/kg).

-

Drug Administration: this compound is administered i.p. at doses ranging from 1 to 50 mg/kg.[8]

-

Cystometry Protocol:

-

Anesthetize the mice (e.g., with urethane).

-

Implant a catheter into the bladder via the dome.

-

Connect the catheter to a pressure transducer and an infusion pump.

-

Infuse saline into the bladder at a constant rate (e.g., 10-20 µl/min) to elicit voiding contractions.

-

Record bladder pressure, voiding frequency, and voided volume for a baseline period (e.g., 30 minutes).

-

Administer this compound i.p. and continue recording for a defined period (e.g., 30-60 minutes) to assess its effects on cystometric parameters.[8]

-

Compare the effects in wild-type and Trpv4-/- mice to confirm on-target activity.

-

Signaling Pathways and Cellular Effects

This compound, by blocking TRPV4-mediated calcium influx, modulates several downstream signaling pathways involved in inflammation, apoptosis, and cellular stress.

Inhibition of Inflammatory Pathways

TRPV4 activation is linked to pro-inflammatory signaling. This compound has been shown to attenuate inflammation by inhibiting the NF-κB pathway . In models of neuroinflammation, this compound treatment reduces the phosphorylation of IκK and IκB, and the subsequent nuclear translocation of the p65/p50 NF-κB subunits. This leads to a decrease in the expression of pro-inflammatory cytokines.

Furthermore, this compound can suppress the activation of the NLRP3 inflammasome . By preventing the initial calcium influx through TRPV4, it inhibits the downstream activation of CaMKII, which is a key step in NLRP3 inflammasome assembly and the subsequent processing and release of IL-1β and IL-18.[9]

Modulation of Apoptosis and Cellular Stress

This compound has demonstrated protective effects against apoptosis in various cell types, including cardiomyocytes and neurons. Excessive calcium entry through TRPV4 can trigger apoptotic cascades. By blocking this initial trigger, this compound prevents the activation of downstream apoptotic effectors.

One of the key mechanisms by which TRPV4 activation can lead to cell death is through the induction of endoplasmic reticulum (ER) stress . Over-activation of TRPV4 disrupts calcium homeostasis, leading to the unfolded protein response (UPR) in the ER. This compound has been shown to mitigate ER stress by preventing this calcium dysregulation.

Furthermore, TRPV4-mediated calcium influx can lead to increased production of reactive oxygen species (ROS) , contributing to oxidative stress and cellular damage. This compound can attenuate this ROS production.

Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the comprehensive pharmacological characterization of this compound.

Conclusion

This compound is a highly valuable pharmacological tool for the study of TRPV4 channels. Its potency and selectivity allow for the precise dissection of TRPV4's role in a multitude of biological processes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of inflammation, apoptosis, and other TRPV4-mediated phenomena. As research into the therapeutic potential of TRPV4 modulation continues, this compound will undoubtedly remain a cornerstone of these investigations.

References

- 1. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 2. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]

- 3. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Detection of TUNEL-positive cardiomyocytes and c-kit-positive progenitor cells in children with congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Activation of transient receptor potential vanilloid 4 involves in hypoxia/reoxygenation injury in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inflammation and NLRP3 inflammasome activation initiated in response to pressure overload by CaMKIIδ signaling in cardiomyocytes are essential for adverse cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HC-067047: An in vitro Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] This document provides detailed application notes and protocols for the in vitro use of this compound in experimental research. It includes a summary of its inhibitory concentrations, comprehensive protocols for common cell-based assays such as calcium imaging and whole-cell patch-clamp electrophysiology, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to Ca²⁺. It is activated by a variety of stimuli, including heat, osmotic pressure, mechanical stress, and endogenous ligands.[1][4] TRPV4 is implicated in a wide range of physiological processes and its dysregulation has been linked to various pathological conditions.[1] this compound serves as a critical pharmacological tool for investigating the role of TRPV4 in these processes. It reversibly inhibits TRPV4 channels across different species, demonstrating selectivity over other TRP channels like TRPV1, TRPV2, TRPV3, and TRPM8.[2][3]

Data Presentation

Inhibitory Activity of this compound

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined for TRPV4 orthologs from different species, highlighting its potency. The compound's inhibitory effects have been consistently demonstrated in various cell-based assays.

| Target | Species | Assay Type | IC₅₀ (nM) | Reference |

| TRPV4 | Human | Whole-cell patch clamp | 48 | [4][5][6] |

| TRPV4 | Human | Calcium mobilization (FLIPR) | 57 | [6] |

| TRPV4 | Mouse | Whole-cell patch clamp | 17 | [4][5][6] |

| TRPV4 | Rat | Whole-cell patch clamp | 133 | [4][5][6] |

| Endogenous TRPV4 | Mouse (urothelial cells) | Calcium imaging | 22 | [7] |

Signaling Pathways and Experimental Workflows

TRPV4 Signaling Pathway

Activation of the TRPV4 channel leads to an influx of Ca²⁺, which acts as a second messenger to initiate a cascade of downstream signaling events. These pathways can influence cellular processes such as inflammation, proliferation, and apoptosis. The diagram below illustrates a simplified overview of the TRPV4 signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. TRPV4 Channel in Neurological Disease: from Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of HC-067047 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in various mouse models. The provided protocols and data are intended to serve as a guide for designing and executing preclinical studies.

Introduction

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4.[1][2][3] It reversibly inhibits human, rat, and mouse TRPV4 channels with IC50 values of 48 nM, 133 nM, and 17 nM, respectively.[2][3] In vivo studies have demonstrated its efficacy in models of cystitis, traumatic brain injury, neuropathic pain, and myocardial ischemia/reperfusion injury.[1][4][5][6]

Quantitative Data Summary

The following table summarizes the in vivo dosages and administration routes of this compound used in various mouse models.

| Mouse Model | Dosage | Administration Route | Key Findings | Reference |

| Cyclophosphamide-Induced Cystitis | 1, 10, 50 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased voiding frequency and increased voided volume.[1][2] | [1][2] |

| Traumatic Brain Injury (Fluid Percussion Injury) | 1, 10, 100 nmol | Intracerebroventricular (i.c.v.) | Dose-dependently reduced brain water content and Evans blue extravasation.[4] | [4] |

| Paclitaxel-Induced Neuropathic Pain | Not specified | Intraperitoneal (i.p.) | Partially reduced mechanical hypersensitivity.[5] | [5] |

| Endotoxemia (LPS-induced) | 10 mg/kg | Intraperitoneal (i.p.) | Second injection given after initial baseline recording.[7] | [7] |

| Myocardial Ischemia/Reperfusion | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in infarct size.[8] | [6][8] |

| Myocardial Ischemia/Reperfusion | 0.025 mg/kg (agonist) | Intravenous (i.v.) | Agonist (GSK1016790A) administered at the onset of reperfusion.[6] | [6] |

Signaling Pathways

This compound acts by inhibiting the TRPV4 channel, a non-selective calcium channel.[5] The activation of TRPV4 can be triggered by various stimuli, leading to an influx of Ca2+. This calcium influx can, in turn, activate downstream signaling pathways, including those involving Protein Kinase C (PKC), Protein Kinase A (PKA), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5][9] In pathological conditions, the over-activation of these pathways can contribute to cellular dysfunction and injury.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Cystitis Model

This protocol is based on the methodology used in the study of cyclophosphamide-induced cystitis in mice.[1]

1. Materials:

- This compound

- Vehicle (e.g., 10% DMSO in saline)[7]

- Cyclophosphamide

- Sterile saline

- Syringes and needles for i.p. injection

2. Animal Model:

- Wild-type mice.

- Induce cystitis by a single intraperitoneal injection of cyclophosphamide.

3. This compound Preparation:

- Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 0.1, 1, and 5 mg/mL to achieve doses of 1, 10, and 50 mg/kg in a 10 mL/kg injection volume).

4. Administration:

- Following the induction of cystitis, administer the prepared this compound solution or vehicle via intraperitoneal injection.

- A single injection is typically administered for acute studies.[1]

5. Monitoring and Analysis:

Monitor bladder function, including voiding frequency and volume.[1]

At the end of the experiment, plasma can be collected to determine the concentration of this compound.[1]

Workflow for Intraperitoneal Administration Protocol 2: Intracerebroventricular (i.c.v.) Administration for Traumatic Brain Injury Model

This protocol is adapted from a study investigating the effects of this compound on traumatic brain injury in mice.[4]

1. Materials:

- This compound

- Artificial cerebrospinal fluid (aCSF) or other suitable vehicle

- Stereotaxic apparatus

- Hamilton syringe

- Anesthesia

2. Animal Model:

- Mice subjected to fluid percussion injury or another model of traumatic brain injury.

3. This compound Preparation:

- Dissolve this compound in the vehicle to achieve the desired concentrations for i.c.v. administration (e.g., to deliver 1, 10, or 100 nmol per mouse).

4. Surgical Procedure and Administration:

- Anesthetize the mouse and place it in a stereotaxic frame.

- Perform a craniotomy to expose the target ventricle.

- Slowly infuse the prepared this compound solution into the ventricle using a Hamilton syringe.

- The study cited administered the drug repeatedly.[4]

5. Post-operative Care and Analysis:

- Provide appropriate post-operative care.

- Assess outcomes such as brain water content and blood-brain barrier integrity (e.g., using Evans blue extravasation).[4]

Important Considerations

-

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any potential vehicle-induced effects. Common vehicles include DMSO/saline mixtures for systemic administration.[7]

-

Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal effective dose for a specific mouse model and endpoint.

-

Pharmacokinetics: The plasma concentration of this compound can be measured to correlate with the observed pharmacological effects. For example, a 50 mg/kg i.p. dose in mice resulted in an average plasma concentration of 5.16 ± 0.85 μM.[1]

-

Specificity: To confirm that the observed effects are due to TRPV4 inhibition, it is advisable to include experiments with TRPV4 knockout mice (Trpv4−/−).[1] this compound has been shown to have no effect on bladder function in these mice.[1][2]

-

Side Effects: While a single 10 mg/kg dose of this compound was well-tolerated in mice with no obvious side effects on core body temperature, heart rate, or locomotion, a higher dose of 100 mg/kg produced side effects such as hunched posture and piloerection.[1]

These application notes and protocols are intended as a starting point. Researchers should adapt and optimize the procedures based on their specific experimental needs and in accordance with institutional animal care and use guidelines.

References

- 1. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pharmacological Inhibition of Transient Receptor Potential Vanilloid 4 Reduces Vasogenic Edema after Traumatic Brain Injury in Mice [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. Activation of transient receptor potential vanilloid 4 involves in hypoxia/reoxygenation injury in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blockade or deletion of transient receptor potential vanilloid 4 (TRPV4) is not protective in a murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HC067047 as a potent TRPV4 inhibitor repairs endotoxemia colonic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing HC-067047 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] It is a valuable tool for studying the physiological and pathological roles of TRPV4 in various biological systems. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).

2. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 471.51 g/mol | [1][3] |

| Formula | C₂₆H₂₈F₃N₃O₂ | [1] |

| Appearance | White solid | [4] |

| Purity | ≥98% (HPLC) | [1] |

| CAS Number | 883031-03-6 | [1] |

3. Solubility

This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions. The reported solubility in DMSO varies slightly among suppliers but is consistently in a range suitable for most laboratory applications. It is sparingly soluble in ethanol and insoluble in water.[3]

Table 2: Solubility of this compound

| Solvent | Maximum Concentration | Reference |

| DMSO | 15 mg/mL - 100 mM (approx. 47.15 mg/mL) | [1][5] |

| Ethanol | ~25 mM | [1] |

| Water | Insoluble | [3] |

4. Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for in vitro and in vivo studies.

4.1. Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

4.2. Procedure

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.715 mg of this compound.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM solution with 4.715 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Table 3: Example Calculations for Preparing this compound Stock Solutions

| Desired Stock Concentration | Mass of this compound for 1 mL | Volume of DMSO |

| 1 mM | 0.4715 mg | 1 mL |

| 5 mM | 2.3575 mg | 1 mL |

| 10 mM | 4.715 mg | 1 mL |

| 50 mM | 23.575 mg | 1 mL |

| 100 mM | 47.15 mg | 1 mL |

5. Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

-

Solid Compound: Store the powdered form of this compound at +4°C.[1]

-

Stock Solutions: Store DMSO stock solutions in aliquots at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3] Before use, thaw the aliquot at room temperature and ensure the solution is clear.

6. Safety Precautions

-

Handle this compound and DMSO in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.[5][6]

-

Dispose of waste according to institutional and local regulations.

7. Experimental Workflow

The following diagram illustrates the general workflow for preparing and using an this compound stock solution in a typical cell-based assay.

Caption: Workflow for this compound stock solution preparation and use.

8. Signaling Pathway Context

This compound acts by inhibiting the TRPV4 channel, which is a non-selective cation channel involved in various cellular processes. The diagram below shows a simplified representation of where this compound acts.

Caption: Inhibition of the TRPV4 signaling pathway by this compound.

References

Application Notes and Protocols for HC-067047 Administration in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4] It exhibits varying inhibitory concentrations across species, with IC50 values of 48 nM for human, 133 nM for rat, and 17 nM for mouse TRPV4 orthologs.[1][2][5][6] Due to its role in modulating calcium influx in response to stimuli like osmotic pressure and mechanical stress, TRPV4 is a key target in various physiological and pathological processes. This compound has been utilized in rodent models to investigate conditions such as bladder dysfunction, neuropathic pain, and inflammation.[1][7][8][9]

These application notes provide detailed protocols for the preparation and administration of this compound in rat studies, compiled from various scientific publications.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes of this compound in various rat and mouse studies.

| Route of Administration | Dosage Range | Vehicle | Study Focus | Species | Reference |

| Intraperitoneal (i.p.) | 1 - 50 mg/kg | DMSO, PEG300, Tween-80, Saline | Bladder Dysfunction | Mouse | [5] |

| Intraperitoneal (i.p.) | 10 mg/kg | Not specified | Bladder Dysfunction | Rat | [10] |

| Intraperitoneal (i.p.) | 10 mg/kg | Not specified | Bladder Dysfunction | Mouse | [11][12] |

| Subcutaneous (s.c.) | 1, 10 mg/kg | Not specified | Neuropathic Pain | Mouse | [7] |

| Subcutaneous (s.c.) | 10, 20 mg/kg | DMSO, Ethyl Alcohol, Water | Neuropathic Pain | Rat | [10] |

| Intravesical | 1 µM (0.2 mL) | Not specified | Bladder Dysfunction | Rat | [13] |

| Intracerebroventricular (i.c.v.) | 10 µmol/2 µl | 0.9% Sodium Chloride | Stroke | Mouse | [14][15] |

Experimental Protocols

Preparation of this compound Solution for Injection

The solubility of this compound necessitates the use of a vehicle containing organic solvents for in vivo administration. Below are two reported vehicle formulations.

Vehicle Formulation 1: DMSO/PEG300/Tween-80/Saline

This formulation is suitable for intraperitoneal injections.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile 0.9% Saline

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

-

Mix the DMSO and PEG300 solution thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of sterile saline to bring the total volume to 1 mL.[16]

-

Vortex the final solution to ensure it is homogenous before administration.

Vehicle Formulation 2: DMSO/Ethanol/Water

This formulation has been used for subcutaneous injections.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Ethyl Alcohol

-

Sterile Water

Procedure:

-

Dissolve this compound in DMSO.

-

Dilute the DMSO solution with ethyl alcohol at a ratio of 1:9 (v/v).

-

Further dilute the resulting solution with sterile water at a ratio of 1:9 (v/v).[10]

-

Ensure the final solution is clear and free of precipitates before injection.

Administration Routes

a) Intraperitoneal (i.p.) Injection Protocol

Materials:

-

Prepared this compound solution

-

Sterile syringe (1-3 mL)

-

Sterile needle (23-25 gauge)

-

70% Ethanol or other suitable antiseptic

-

Personal Protective Equipment (PPE): Gloves, lab coat

Procedure:

-

Restrain the rat manually. One common method is to gently grasp the rat around the shoulders, allowing the abdomen to be exposed. For a two-person technique, one person can restrain the rat while the other performs the injection.

-

Position the rat with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[14]

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[1]

-

Cleanse the injection site with an antiseptic swab.

-

Insert the needle at a 15-20 degree angle to the abdominal wall, advancing it approximately 5 mm into the peritoneal cavity.[11]

-

Gently pull back on the syringe plunger (aspirate) to ensure that no blood (indicating vessel puncture) or urine/intestinal contents are drawn into the syringe. If any fluid is aspirated, discard the syringe and prepare a new injection.

-

If aspiration is clear, inject the this compound solution slowly and steadily.

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any adverse reactions post-injection.

b) Subcutaneous (s.c.) Injection Protocol

Materials:

-

Prepared this compound solution

-

Sterile syringe (1 mL)

-

Sterile needle (25-27 gauge)

-

Personal Protective Equipment (PPE): Gloves, lab coat

Procedure:

-

Restrain the rat. The loose skin over the back and shoulders (scruff) is a common site for subcutaneous injections.

-

Lift a fold of skin to create a "tent."

-

Insert the needle, bevel up, into the base of the skin tent at a shallow angle. Be careful not to pass the needle through the other side of the skin fold.[2][3]

-

Gently aspirate to check for blood. If blood appears, withdraw the needle and select a new site.

-

If no blood is aspirated, inject the solution. A small lump or "bleb" may form under the skin, which will dissipate as the solution is absorbed.

-